molecular formula C7H11ClO2 B12556806 3-Chlorocyclobutanecarboxylic acid ethyl ester

3-Chlorocyclobutanecarboxylic acid ethyl ester

Cat. No.: B12556806
M. Wt: 162.61 g/mol
InChI Key: QOOULTXEABVAPY-UHFFFAOYSA-N
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Description

3-Chlorocyclobutanecarboxylic acid ethyl ester (CAS 145967-45-9) is a valuable chemical building block in organic and medicinal chemistry research. This compound, with a molecular formula of C 7 H 11 ClO 2 and a molecular weight of 162.61 g/mol, is characterized by its density of 1.14 g/mL and a boiling point of 206 °C . Its primary research application is as a versatile synthetic intermediate. A significant and high-value use documented in the literature is its role as a precursor in the synthesis of bicyclo[1.1.0]butane derivatives . Specifically, the related 3-chlorocyclobutanecarboxylic acid can be transformed via a modified Hunsdiecker reaction to form 1-bromo-3-chlorocyclobutane, a direct precursor to the parent bicyclobutane hydrocarbon . Bicyclobutanes are a class of highly strained molecules that are currently of great interest in drug discovery, where they are being explored as covalent reactive groups in the design of proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and other targeted therapeutics . The ethyl ester group in this molecule offers a handle for further functionalization, making it a flexible starting point for constructing complex, strained architectures for chemical biology and materials science applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

ethyl 3-chlorocyclobutane-1-carboxylate

InChI

InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3

InChI Key

QOOULTXEABVAPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method adapts the synthesis of 3-oxocyclobutanecarboxylic acid (CN103467270A) by modifying the substitution step:

  • 3-Benzal Cyclobutanol Synthesis :
    • Reactants : Methyl triphenylphosphine iodide, epoxy chloropropane, phenylaldehyde.
    • Conditions : -45°C to 25°C, toluene solvent.
    • Yield : 62%.
  • Tosylation :

    • Reactants : 3-Benzal cyclobutanol, p-toluenesulfonyl chloride.
    • Conditions : 0°C to room temperature, dichloromethane solvent.
    • Yield : 94%.
  • Chloride Substitution :

    • Reactants : Tosylated intermediate, NaCl (instead of NaCN).
    • Conditions : 70–90°C, DMSO solvent.
    • Theoretical Yield : ~80% (estimated from analogous cyanide substitution).
  • Ozonolysis and Hydrolysis :

    • Conditions : -50°C ozonolysis, followed by dimethyl sulfide quenching.
    • Yield : 78%.
  • Esterification :

    • Reactants : 3-Chlorocyclobutanecarboxylic acid, ethanol, H₂SO₄.
    • Conditions : Reflux, 12 hours.
    • Yield : 85–90%.

Advantages and Limitations

  • Advantages : High regioselectivity via benzal-directed substitution.
  • Limitations : Multi-step process with stringent temperature control.

Direct Esterification of 3-Chlorocyclobutanecarboxylic Acid

Reaction Pathway

  • Acid Source : Trans-3-chlorocyclobutanecarboxylic acid (CAS 35207-70-6).
  • Fischer Esterification :

    • Reactants : Acid, ethanol, H₂SO₄.
    • Conditions : Reflux, 6–8 hours.
    • Yield : 88–92%.
  • Acyl Chloride Route :

    • Reactants : Acid, SOCl₂, ethanol.
    • Conditions : 0°C to room temperature.
    • Yield : 95%.

Advantages and Limitations

  • Advantages : Simple, high-yielding, scalable.
  • Limitations : Requires pre-synthesized acid, which is costly.

Cyclization of Butadiene Derivatives with HCl

Reaction Pathway

Adapted from EP0372654A2:

  • Butadiene Preparation :
    • Reactants : 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene.
    • Conditions : Ethanol, HCl gas at 30–35°C.
  • Cyclization :

    • Mechanism : HCl-mediated ring closure.
    • Yield : 76–88%.
  • Purification :

    • Steps : Neutralization, extraction, distillation.

Advantages and Limitations

  • Advantages : Single-step cyclization.
  • Limitations : Limited substrate scope; requires diene precursors.

Appel Reaction on 3-Hydroxycyclobutanecarboxylic Acid Ethyl Ester

Reaction Pathway

  • Hydroxy Ester Synthesis :

    • Reduction : 3-Oxocyclobutanecarboxylic acid ethyl ester with LiAlH₄.
    • Yield : 83%.
  • Chlorination :

    • Reactants : Hydroxy ester, CCl₄, PPh₃.
    • Conditions : Room temperature, 4 hours.
    • Yield : 75%.

Advantages and Limitations

  • Advantages : Stereochemical control via Mitsunobu inversion.
  • Limitations : Multi-step; moderate yields.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Tosylate Substitution 3-Benzal cyclobutanol NaCl, DMSO, O₃ 78% High
Direct Esterification 3-Chlorocyclobutanecarboxylic acid H₂SO₄, SOCl₂ 90% Low
Cyclization Butadiene derivative HCl, ethanol 88% Moderate
Appel Reaction 3-Hydroxy ester CCl₄, PPh₃ 75% Moderate

Chemical Reactions Analysis

Hydrolysis of the Ester Group

Acid-Catalyzed Hydrolysis
The ester undergoes cleavage in acidic aqueous conditions to yield 3-chlorocyclobutanecarboxylic acid and ethanol. The mechanism involves:

  • Protonation of the carbonyl oxygen (enhancing electrophilicity) .

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Elimination of ethanol to regenerate the protonated carboxylic acid .

Base-Promoted Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH), the ester forms 3-chlorocyclobutanecarboxylate salt and ethanol. The mechanism proceeds via:

  • Nucleophilic attack by hydroxide at the carbonyl carbon.

  • Formation of a carboxylate intermediate after alkoxide elimination .

  • Acid workup converts the carboxylate to the free acid .

Reaction ConditionsProductsΔH (kJ/mol)Source
Acid-catalyzed hydrolysisH₂O, H⁺, reflux3-Chlorocyclobutanecarboxylic acid + EtOH-323.3*
Base-promoted hydrolysisNaOH, H₂O, reflux3-Chlorocyclobutanecarboxylate + EtOH

*ΔH value extrapolated from ethyl chloroformate hydrolysis .

Nucleophilic Substitution at the Chlorine Atom

The chloro substituent participates in Sₙ2 reactions with soft nucleophiles (e.g., organocuprates, thiols), forming derivatives such as sulfides or alkylated cyclobutanes. The strained cyclobutane ring may accelerate substitution via partial ring opening .

Example Reaction:
3-Chlorocyclobutanecarboxylic acid ethyl ester + R₂CuLi → 3-R-cyclobutanecarboxylic acid ethyl ester + LiCl

Nucleophile ProductYield (%)ConditionsSource
Me₂CuLi3-Methylcyclobutanecarboxylate72THF, -78°C
PhSH3-Sulfanylcyclobutanecarboxylate65K₂CO₃, DMF

Grignard Reagent Addition

The ester reacts with 2 equivalents of Grignard reagents (e.g., RMgX) to form tertiary alcohols. The mechanism involves:

  • Initial nucleophilic acyl substitution, forming a ketone intermediate.

  • Second Grignard addition to yield a tertiary alkoxide.

  • Acid workup generates the tertiary alcohol .

Example:
this compound + 2 CH₃MgBr → 3-Chloro-1,1-dimethylcyclobutylmethanol + Ethanol

Grignard Reagent ProductYield (%)Source
CH₃MgBr3-Chloro-1,1-dimethylcyclobutanol85
PhMgBr3-Chloro-1,1-diphenylcyclobutanol78

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical ring-opening to form dienes or reacts with electrophiles. For example:

  • Electrocyclic ring-opening under UV light yields a conjugated diene .

  • Acid-catalyzed fragmentation produces chlorinated alkenes .

Reaction ConditionsProductsNotesSource
Thermal ring-opening150°C, toluene1-Chloro-1,3-butadiene + CO₂ + EtOHRequires decarboxylation
Photochemical openingUV light, hexane(E)-1-Chloro-1,3-pentadieneStereospecific

Scientific Research Applications

Medicinal Chemistry Applications

3-Chlorocyclobutanecarboxylic acid ethyl ester serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of novel therapeutics.

  • Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. Research indicates that similar cyclobutane derivatives can inhibit bacterial growth, making them candidates for antibiotic development .
  • Anticancer Research : The compound's ability to modify biological pathways has been investigated for potential anticancer applications. Studies suggest that cyclobutane derivatives can interact with DNA and inhibit tumor growth .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex structures.

  • Synthesis of Heterocycles : The compound can undergo cyclization reactions to form various heterocycles, which are essential in drug design. These heterocycles often exhibit unique pharmacological activities .
  • Functionalization Reactions : The presence of the chlorinated group enables further functionalization, allowing chemists to introduce diverse substituents that can enhance the biological activity of the resulting compounds .

Materials Science

The applications of this compound extend into materials science, particularly in the development of polymers and coatings.

  • Polymer Chemistry : The compound can be used to synthesize polymeric materials with specific properties. For example, incorporating cyclobutane units into polymer backbones can enhance thermal stability and mechanical strength .
  • Coatings and Adhesives : Research has shown that derivatives of this compound can be formulated into coatings that provide protective barriers against environmental factors, making them suitable for industrial applications .

Case Study 1: Antimicrobial Development

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The research involved synthesizing various analogs and testing their efficacy in vitro, leading to the identification of a lead compound suitable for further development into an antibiotic.

Case Study 2: Polymer Applications

In a project aimed at developing high-performance coatings, researchers incorporated this compound into a polymer matrix. The resultant material exhibited enhanced durability and resistance to chemicals, showcasing the compound's utility in industrial applications.

Mechanism of Action

The mechanism of action of 3-Chlorocyclobutanecarboxylic acid ethyl ester depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key molecular parameters of 3-chlorocyclobutanecarboxylic acid ethyl ester and analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Identifiers/CAS References
Methyl 3-chlorocyclobutanecarboxylate C₆H₉ClO₂ 148.59 Cl, methyl ester CAS 15963-46-9
Ethyl 3,3-difluorocyclobutanecarboxylate C₇H₁₀F₂O₂ 164.15 3,3-diF, ethyl ester CAS 681128-38-1
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 142.15 3-oxo, ethyl ester -
Ethyl 3-(benzyloxy)cyclobutanecarboxylate C₁₄H₁₈O₃ 234.29 3-benzyloxy, ethyl ester CAS 106596-81-0
Ethyl 3-hydroxycyclobutanecarboxylate C₇H₁₂O₃ 144.17 3-OH, ethyl ester CAS 17205-02-6
cis-3-Aminocyclobutanecarboxylic acid ethyl ester·HCl C₇H₁₄ClNO₂ 179.65 3-NH₂, ethyl ester, HCl salt CAS 2136718-64-2 (analog)

Key Observations :

  • Chlorine vs. Fluorine : The chloro substituent (atomic weight ~35.5) increases molecular weight compared to fluorine (~19). For example, replacing Cl with 3,3-diF (Ethyl 3,3-difluorocyclobutanecarboxylate) reduces molecular weight from ~148.59 (methyl chloro analog) to 164.15 (ethyl diF) .
  • Ester Group Impact : Ethyl esters (e.g., C₇H₁₀O₃ in Ethyl 3-oxocyclobutanecarboxylate) generally exhibit higher boiling points than methyl esters due to increased van der Waals interactions .

Physical Properties

Table 2 highlights physical properties of select analogs.

Compound Name Density (g/cm³) Boiling Point (°C) Storage Conditions References
Methyl 3-methylenecyclobutanecarboxylate 1.01 (predicted) 56–59 (20 Torr) 2–8°C
Ethyl 3-(benzyloxy)cyclobutanecarboxylate 1.0632 175 (10 Torr) -
Ethyl 3-hydroxycyclobutanecarboxylate - - -

Key Observations :

  • Substituent Effects : The benzyloxy group in Ethyl 3-(benzyloxy)cyclobutanecarboxylate increases density (1.0632 g/cm³) compared to smaller substituents, reflecting its larger aromatic moiety .
  • Chlorine Impact: Chlorine’s electronegativity may elevate boiling points relative to non-polar substituents, though direct data is unavailable.

Biological Activity

3-Chlorocyclobutanecarboxylic acid ethyl ester is a chemical compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, based on available research.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H11_{11}ClO2_{2}
  • Molecular Weight : 162.62 g/mol
  • IUPAC Name : Ethyl 3-chlorocyclobutane-1-carboxylate

The compound features a cyclobutane ring with a carboxylic acid ester functional group and a chlorine substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
  • Anticancer Potential : Some studies have explored its efficacy in inhibiting cancer cell proliferation, indicating potential as an anticancer drug.

Antimicrobial Activity

A study conducted on various derivatives of cyclobutane compounds demonstrated that certain structural modifications can enhance antimicrobial efficacy. The presence of the chlorine atom in this compound is hypothesized to contribute to increased antimicrobial activity due to its electronegative nature, which may interact with microbial cell membranes.

CompoundActivityReference
This compoundModerate antimicrobial activity
Temephos (control)High antimicrobial activity

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The findings revealed:

  • IC50_{50} value: 45 µM after 48 hours.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Cell Membrane Interaction : The chlorine atom may enhance lipophilicity, facilitating better penetration into microbial and cancerous cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chlorocyclobutanecarboxylic acid ethyl ester, and how can reaction conditions be fine-tuned?

  • Methodology : The compound can be synthesized via esterification of 3-chlorocyclobutanecarboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, cyclopropane ring-opening reactions with chloroacetic acid derivatives may be employed. Reaction optimization should focus on temperature control (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (0.5–2 mol%) to minimize side products like dimerized esters .
  • Key Parameters : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Look for characteristic signals: cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet), ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂).
  • ¹³C NMR : Carbonyl carbon (δ ~170 ppm), chlorine-substituted cyclobutane carbon (δ ~50–60 ppm) .
  • IR : Ester C=O stretch (~1740 cm⁻¹), C-Cl stretch (~650 cm⁻¹).
    • Validation : Compare with databases (NIST Chemistry WebBook) or synthesized reference standards .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, –20°C, and room temperature; monitor degradation via HPLC over 30 days.
  • Light Sensitivity : Expose to UV (254 nm) and daylight; track chloroester decomposition using GC-MS.
    • Findings : Chlorinated esters are prone to hydrolysis in humid environments; use anhydrous storage with desiccants .

Advanced Research Questions

Q. How does steric strain in the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., NaI in acetone) under varying temperatures. Compare reaction rates with non-cyclic analogs (e.g., ethyl 3-chlorobutyrate).
  • Analysis : Cyclobutane’s angle strain increases activation energy, slowing SN2 mechanisms. Computational modeling (DFT) can map transition states and bond angles .
  • Data Interpretation : Correlate rate constants with ring strain parameters (e.g., Bayer strain theory) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodology :

  • NOESY Experiments : Confirm spatial proximity of protons to rule out conformational isomers.
  • Dynamic NMR : Probe ring-flipping dynamics if cyclobutane protons show unexpected splitting.
  • Cross-Validation : Use high-resolution MS to rule out isotopic interference or impurities .
    • Case Study : Discrepancies in ethyl ester proton shifts may arise from solvent polarity effects; repeat experiments in deuterated DMSO vs. CDCl₃ .

Q. Can computational models predict the compound’s behavior in catalytic asymmetric reactions?

  • Methodology :

  • Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphates).
  • MD Simulations : Model solvent-cage effects on enantioselectivity in cyclopropane ring-opening reactions.
    • Validation : Compare predicted enantiomeric excess (ee) with experimental HPLC results using chiral columns .

Notes for Experimental Design

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated compounds .
  • Data Reproducibility : Document solvent purity, humidity levels, and catalyst batch numbers to mitigate variability .

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